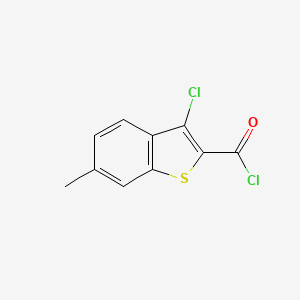

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2OS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRYEWIAYLVOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491836 | |

| Record name | 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-87-9 | |

| Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride synthesis from p-methylcinnamic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride from p-Methylcinnamic Acid

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry. The document details a robust one-pot procedure starting from the readily available p-methylcinnamic acid. The core of this transformation relies on the versatile reactivity of thionyl chloride, which serves as both a chlorinating and a cyclizing agent. This guide elucidates the underlying reaction mechanism, provides a detailed experimental protocol derived from established literature, and outlines critical safety considerations. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. This scaffold is of paramount importance in medicinal chemistry and materials science, forming the core structure of numerous pharmacologically active agents.[1][2] Molecules incorporating the benzothiophene moiety exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and selective estrogen receptor modulator (SERM) properties, as seen in drugs like Zileuton and Raloxifene.[3][4]

The target molecule, this compound, is a key intermediate used in the synthesis of more complex benzothiophene derivatives.[5] Its dual reactive sites—the acyl chloride at the 2-position and the chloro group at the 3-position—allow for diverse subsequent functionalization. The synthesis route from cinnamic acid derivatives, pioneered by Wright and Brabander, offers a direct and efficient method for constructing this chlorinated benzothiophene system.[6] This guide focuses on a specific application of this methodology, starting from p-methylcinnamic acid.

Overall Synthetic Pathway

The conversion of p-methylcinnamic acid to this compound is accomplished in a one-pot reaction. The process utilizes thionyl chloride (SOCl₂) in the presence of a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), to facilitate the cyclization and chlorination cascade.

Figure 1: Overall synthetic transformation.

Mechanistic Insights: A Cascade of Reactions

The reaction of a cinnamic acid with thionyl chloride to yield a 3-chlorobenzothiophene-2-carbonyl chloride is not a simple conversion. It involves a sophisticated cascade of reactions where thionyl chloride plays multiple roles.[6][7] The mechanism can be dissected into three primary stages: acyl chloride formation, electrophilic cyclization, and chlorination/aromatization.

-

Acyl Chloride Formation : The process begins with the classical reaction between the carboxylic acid group of p-methylcinnamic acid and thionyl chloride to form the corresponding acyl chloride, p-methylcinnamoyl chloride. This is a well-established transformation that generates gaseous byproducts (SO₂ and HCl).[8][9]

-

Electrophilic Cyclization : This is the key ring-forming step. The electron-rich double bond of the cinnamoyl chloride intermediate is attacked by a sulfur-based electrophile derived from thionyl chloride. This forms a transient intermediate that undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) onto the toluene ring. The cyclization occurs at the position ortho to the activating methyl group.

-

Chlorination and Aromatization : The cyclic intermediate undergoes tautomerization and is subsequently chlorinated at the 3-position by the excess thionyl chloride present in the reaction medium. The final step involves elimination to form the stable, aromatic benzothiophene ring system.

Figure 2: Logical workflow of the reaction mechanism.

Detailed Experimental Protocol

This protocol is an optimized procedure based on methodologies described in the patent literature, which improves upon earlier methods by using a catalyst for milder conditions and higher yields.[10]

Safety Precaution: Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release hazardous gases (HCl and SO₂). This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Reagents and Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (equiv.) | Amount |

| p-Methylcinnamic acid | C₁₀H₁₀O₂ | 162.19[11] | 1.0 | (e.g., 10.0 g) |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 5.0 | (e.g., 36.7 g, 22.5 mL) |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.05 | (e.g., 0.38 g) |

| Heptane (or other high-boiling inert solvent) | C₇H₁₆ | 100.21 | - | (e.g., 100 mL) |

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[8]

-

Charging the Flask: To the flask, add p-methylcinnamic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.05 eq), and the solvent (e.g., heptane).

-

Addition of Thionyl Chloride: Begin stirring the suspension and add thionyl chloride (5.0 eq) dropwise from the dropping funnel over 30 minutes. The addition is exothermic, and gas evolution will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 98 °C for heptane) and maintain this temperature for 4-6 hours, or until monitoring by TLC or LC-MS indicates the consumption of the starting material.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly quench the excess thionyl chloride by adding the reaction mixture to crushed ice with vigorous stirring. (Caution: Highly exothermic and releases gas).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with the solvent (e.g., 2 x 50 mL of heptane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a crystalline solid.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals in the aromatic region (typically 3 protons for the benzothiophene core) and a singlet for the methyl group around 2.4-2.5 ppm.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.

-

FT-IR: A strong absorption band characteristic of the acyl chloride carbonyl group should be observed in the range of 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₀H₆Cl₂OS), showing the characteristic isotopic pattern for two chlorine atoms.

-

Melting Point: The purified product should have a sharp melting point. The related 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid has a melting point of 271-275 °C. The acyl chloride is expected to have a different, likely lower, melting point.

References

-

Organic Syntheses. (n.d.). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]

-

Miyaji, Y. (n.d.). The Synthesis of Cinnamoyl Chloride. J-STAGE. Retrieved from [Link]

-

Womack, E. B., & McWhirter, J. (n.d.). Cinnamic acid, phenyl ester. Organic Syntheses Procedure. Retrieved from [Link]

- Haight, A. R., Wayne, G. S., Lannoye, G. S., Parekh, S. I., Zhang, W., Copp, R. R., & Hollis, L. S. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907.

- Higa, T., & Krubsack, A. J. (1975). Oxidations by thionyl chloride. VI. Mechanism of the reaction with cinnamic acids. The Journal of Organic Chemistry, 40(21), 3037–3045.

- Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337.

-

ChemBK. (n.d.). 1-benzothiophene-2-carbonyl chloride. Retrieved from [Link]

- de la Mare, P. B. D., & Vernon, C. A. (1956). Chlorination of αβ-unsaturated carbonyl compounds. Part III. Reaction of chlorine with trans-cinnamic acid and the trans-cinnamate ion. Journal of the Chemical Society B, 41-44.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

-

Liao, Y., et al. (2022). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... ResearchGate. Retrieved from [Link]

- Chen, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1568-1573.

- Cacchi, S., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(18), 7636–7647.

- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- World Journal of Pharmaceutical Research. (2015). Synthesis of new heterocyclic compounds derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. World Journal of Pharmaceutical Research, 4(6).

-

ChemSynthesis. (n.d.). methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

- U.S. Patent No. 5,426,191A. (1995). Process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.

-

Reusch, W. (2013). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

- Inam, M., et al. (2024).

- Xu, B., et al. (2021). Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst. Organic & Biomolecular Chemistry, 19(3), 568-573.

- European Patent No. EP0832889B1. (1998). Process for the synthesis of benzothiophenes.

-

Tradeholding.com. (2013). Reaction Of Cinnamic Acid With Thionyl Chloride To. Retrieved from [Link]

- The Royal Society of Chemistry. (2020).

- Royal Society of Chemistry. (n.d.).

- Creemer, L. C., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 2436-2446.

- Kirsch, G., et al. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry, 8, 1693-1698.

- Wright, W. B., Jr., & Brabander, H. J. (1971). The preparation of 3‐chlorobenzo[b] thiophene derivatives from cinnamie acids. Journal of Heterocyclic Chemistry, 8(5), 711-714.

- Al-Marjani, M. F., et al. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.

- International Patent No. WO1995015323A1. (1995). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

-

PubChem. (n.d.). 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcinnamic Acid. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 3. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5426191A - Process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides - Google Patents [patents.google.com]

- 6. The preparation of 3‐chlorobenzo[b] thiophene derivatives from cinnamie acids | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 11. 4-Methylcinnamic Acid | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the benzothiophene scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structure. This guide focuses on a key derivative, 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride , a highly reactive and versatile building block. While specific experimental data for this particular molecule is not extensively available in public literature, this guide leverages established principles of chemical reactivity and draws upon data from closely related analogues to provide a robust and practical resource. Our objective is to equip researchers with the foundational knowledge and technical insights necessary to effectively handle, utilize, and modify this compound in their synthetic endeavors. We will delve into its predicted physical and chemical properties, outline a validated synthetic pathway, and explore its reactivity profile, all while grounding our discussion in the principles of scientific integrity and practical laboratory application.

Molecular Structure and Core Physicochemical Properties

This compound possesses a rigid heterocyclic core consisting of a benzene ring fused to a thiophene ring. The key functional groups influencing its reactivity are the chloro substituent at the 3-position and, most notably, the highly electrophilic acyl chloride group at the 2-position. The methyl group at the 6-position primarily influences its solubility and electronic properties through inductive and hyperconjugative effects.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Remarks |

| Molecular Formula | C₁₀H₆Cl₂OS | - |

| Molecular Weight | 245.13 g/mol | - |

| Appearance | Yellowish solid | Based on analogues and synthesis descriptions.[1] |

| Melting Point | Approx. 110-120 °C | Extrapolated from similar compounds such as 3-chloro-1-benzothiophene-2-carbonyl chloride (114-115 °C) and 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride (108-112 °C). |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | Acyl chlorides are known to be soluble in these types of solvents. |

| Stability | Moisture sensitive | Reacts with water to form the corresponding carboxylic acid.[2][3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid precursor, 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid (CAS: 34576-96-0) .[4] The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid (1.0 eq).

-

Suspend the carboxylic acid in anhydrous DCM or toluene (approximately 10 mL per gram of carboxylic acid).

-

Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. Alternatively, oxalyl chloride (1.5-2.0 eq) can be used.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. Effervescence (evolution of SO₂ and HCl or CO, CO₂, and HCl) should be observed.

-

Heat the reaction mixture to reflux (typically 40 °C for DCM or 110 °C for toluene) and stir for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid starting material).

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and thionyl chloride/oxalyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

-

The crude this compound is typically obtained as a solid and can be used directly in subsequent reactions.

-

For purification, the crude product can be recrystallized from a suitable anhydrous solvent system, such as hexanes/DCM.

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (singlet, δ ~2.5 ppm) | The aromatic protons on the benzothiophene ring system will appear in the typical downfield region. The methyl group, being attached to the aromatic ring, will likely appear as a singlet around 2.5 ppm. |

| ¹³C NMR | Carbonyl carbon (δ 160-170 ppm), Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~20-25 ppm) | The carbonyl carbon of the acyl chloride is expected in the specified downfield region.[6][7] The aromatic carbons will have distinct signals, and the methyl carbon will appear in the aliphatic region. |

| IR Spectroscopy | Strong C=O stretch (~1750-1800 cm⁻¹) | The carbonyl group of the acyl chloride will exhibit a characteristic strong absorption at a higher wavenumber compared to a carboxylic acid or ester due to the inductive effect of the chlorine atom. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 244, with characteristic isotopic pattern for two chlorine atoms. | The mass spectrum will show the molecular ion peak and a prominent M+2 peak due to the ³⁷Cl isotope. Fragmentation may involve the loss of the COCl group. |

Chemical Properties and Reactivity

The paramount chemical feature of this compound is the highly reactive acyl chloride functional group. The carbonyl carbon is rendered significantly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it highly susceptible to nucleophilic attack.[2][3]

The general mechanism for reactions with nucleophiles is a nucleophilic addition-elimination reaction .[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid | C10H7ClO2S | CID 815185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride (CAS: 34576-87-9): A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth examination of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride, a pivotal chemical intermediate in the field of medicinal chemistry. We will dissect its core chemical properties, provide a robust and validated synthesis protocol with mechanistic insights, and explore its strategic application in the development of pharmacologically active agents. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's synthesis and utility. The benzothiophene scaffold is a privileged structure in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2] This guide serves as a practical resource for leveraging this specific chlorinated derivative in creating novel therapeutic candidates.

Compound Profile and Strategic Importance

Chemical Identity and Physicochemical Properties

This compound is a highly reactive acyl chloride built upon the benzothiophene heterocyclic system. This structural motif is present in numerous FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antidepressant Zileuton.[3] The presence of the acyl chloride functional group makes it an exceptionally useful electrophile for introducing the 3-chloro-6-methyl-1-benzothiophene moiety into a target molecule, typically through reactions with nucleophiles like amines or alcohols.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 34576-87-9 | [4] |

| Molecular Formula | C₁₀H₆Cl₂OS | Calculated |

| Molecular Weight | 245.13 g/mol | Calculated |

| Appearance | Typically a yellow to off-white solid | [5] |

| Reactivity | Highly reactive with nucleophiles; moisture sensitive | General Chemical Knowledge |

Strategic Importance in Medicinal Chemistry

The benzothiophene core is a cornerstone in medicinal chemistry, valued for its structural rigidity and ability to engage in various biological interactions.[3][6][7] The specific substitution pattern of this compound—a chlorine atom at position 3, a methyl group at position 6, and the reactive carbonyl chloride at position 2—offers a unique combination of features for drug design:

-

Chlorine Substituent: The chlorine atom at C3 can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[8][9]

-

Methyl Group: The methyl group at C6 provides a point for steric interaction and can influence the molecule's overall electronic properties and solubility.

-

Acyl Chloride: This functional group is the primary point of reactivity, enabling covalent linkage to other molecular fragments to build more complex drug candidates. It transforms the poor leaving group of a carboxylic acid's -OH into an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic acyl substitution.[10]

Synthesis and Mechanistic Rationale

The most direct and industrially relevant synthesis of this compound proceeds from its corresponding carboxylic acid precursor, 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid (CAS: 34576-96-0).[11][12] The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.

Reagents and Rationale

-

Starting Material: 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid.

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice. It is highly effective, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[10][13][14]

-

Solvent: An inert, anhydrous solvent such as toluene or dichloromethane (DCM) is used to prevent the hydrolysis of the thionyl chloride and the product.

-

Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) is often added. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and can accelerate the reaction.

Detailed Step-by-Step Synthesis Protocol

Warning: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride is corrosive and reacts violently with water.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂ or Drierite), add 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material) to the flask.

-

Reagent Addition: While stirring, carefully add thionyl chloride (SOCl₂, ~2.0 eq) to the suspension dropwise at room temperature. A vigorous evolution of gas (HCl, SO₂) will be observed.

-

Catalyst Addition (Optional): Add a few drops of anhydrous DMF.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a non-polar solvent like heptane or hexane. A patent describes a procedure where heptane is added to the cooled reaction filtrate to precipitate the product, which is then isolated by filtration.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Applications in Drug Discovery

The title compound is a versatile building block for synthesizing a wide range of heterocyclic compounds with potential therapeutic applications.[15][16] Its primary use is in forming amide or ester bonds.

Case Study: Synthesis of a Bioactive Amide

A common application involves the acylation of an amine to form a carboxamide, a functional group prevalent in many pharmaceuticals.[8] This reaction is typically straightforward and high-yielding.

Reaction Scheme: this compound reacts readily with a primary or secondary amine (R₁R₂NH) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, yielding the corresponding amide.

Protocol:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent like DCM at 0°C.

-

Slowly add a solution of this compound (1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up typically involves washing with aqueous acid, base, and brine, followed by drying and solvent evaporation.

-

Purify the resulting amide product by column chromatography or recrystallization.

Logical Flow of Application in Drug Synthesis

The compound serves as a critical link between a core heterocyclic scaffold and other pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR).

Caption: Role of the title compound in a drug discovery cascade.

Safety, Handling, and Storage

-

Hazard Identification: This compound is a corrosive acyl chloride. It reacts with water to produce HCl, causing severe skin burns and eye damage. It is harmful if swallowed or inhaled.

-

Handling: Always handle in a fume hood wearing appropriate PPE. Avoid contact with skin, eyes, and clothing. Keep away from moisture and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is typically stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Conclusion

This compound is a high-value, reactive intermediate that provides medicinal chemists with a reliable tool for accessing the privileged benzothiophene scaffold.[1][2] Its straightforward synthesis from the corresponding carboxylic acid and its predictable reactivity make it an essential component in the synthetic chemist's toolbox for building libraries of potential drug candidates.[17] A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the pursuit of novel therapeutics.

References

-

Kaur, N., & Kumar, V. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. Available at: [Link]

-

Sasidhar, B. S., et al. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. Available at: [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Available at: [Link]

-

Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Bioman Explains. (2022). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

-

S, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

- Coop, A., et al. (1996). Improved process for the synthesis of 3-chlorobenzo [b]thiophene-2-carbonyl chlorides. Google Patents.

-

Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. (2024). ScienceDirect. Available at: [Link]

-

Mohammed, A. H., et al. (2015). Synthesis of New Heterocyclic Compounds Derived from 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride. ResearchGate. Available at: [Link]

-

Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Penthala, N. R., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. acints.com [acints.com]

- 5. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 3-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide (EVT-4933485) [evitachem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 3-氯-6-甲基苯并[b]噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. youtube.com [youtube.com]

- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 15. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to the Reactivity of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride, a key intermediate in the development of novel therapeutics. The benzothiophene scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of this functionalized acyl chloride is paramount for its effective utilization in drug discovery pipelines. This document details the electronic properties of the molecule, its synthesis, and its characteristic reactions with a variety of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. Detailed experimental protocols, mechanistic insights, and a discussion of the influence of the chloro and methyl substituents are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] This scaffold is present in a range of approved drugs and clinical candidates, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties.[3][4][5] The versatility of the benzothiophene ring system allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties essential for drug development.

This compound, in particular, serves as a highly reactive and versatile building block. The acyl chloride at the 2-position is a potent electrophile, primed for reaction with a diverse range of nucleophiles to form amides, esters, thioesters, and ketones. The substituents at the 3- and 6-positions—a chloro and a methyl group, respectively—further modulate the electronic landscape and reactivity of the molecule, offering opportunities for subsequent chemical modifications. This guide will delve into the practical aspects of harnessing the reactivity of this important synthetic intermediate.

Synthesis of this compound

The target acyl chloride is typically prepared from its corresponding carboxylic acid, 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid. A common and efficient method for this conversion is the reaction with thionyl chloride (SOCl₂), often in an inert solvent with a catalytic amount of N,N-dimethylformamide (DMF).[6][7]

The precursor carboxylic acid itself can be synthesized via a one-pot reaction from the appropriately substituted cinnamic acid. Specifically, 3-(4-methylphenyl)propenoic acid (p-methylcinnamic acid) can be treated with thionyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) to yield the desired 3-chlorobenzothiophene-2-carbonyl chloride directly in high yield.[3][4] This method provides a scalable and efficient route to the title compound.

Experimental Protocol: Synthesis from the Carboxylic Acid

-

To a stirred solution of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 volumes), add N,N-dimethylformamide (0.05 eq).

-

Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the volatiles (excess thionyl chloride and toluene) under reduced pressure to afford the crude this compound, which can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent like hexanes can be performed.

Molecular Reactivity Analysis

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This electrophilicity is a consequence of the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom.

The benzothiophene ring system and its substituents also play a crucial role in modulating this reactivity:

-

3-Chloro Group: The electron-withdrawing inductive effect of the chlorine atom at the 3-position further increases the electrophilicity of the adjacent carbonyl carbon at the 2-position, making it highly susceptible to nucleophilic attack.[8]

-

6-Methyl Group: The methyl group at the 6-position is an electron-donating group. Through hyperconjugation, it can slightly increase the electron density of the benzene portion of the benzothiophene ring system. However, its effect on the reactivity of the distant acyl chloride at the 2-position is likely to be minimal compared to the immediate electronic influence of the 3-chloro substituent.

-

Benzothiophene Core: The fused aromatic system provides a rigid scaffold and influences the overall electronic distribution within the molecule.

The primary reaction pathway for this molecule with nucleophiles is nucleophilic acyl substitution . This generally proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Nucleophiles

Nitrogen Nucleophiles: Synthesis of Amides

This compound reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and exothermic, and are often carried out at or below room temperature in the presence of a base to neutralize the hydrogen chloride byproduct.[9][10][]

A notable example is the reaction with hydrazine hydrate, which yields 3-chlorobenzo[b]thiophene-2-carbohydrazide.[12] This carbohydrazide is a valuable intermediate itself, capable of undergoing condensation reactions with aldehydes and ketones to form Schiff bases, which can then be cyclized to a variety of heterocyclic systems like β-lactams, oxazoles, and imidazoles.[13]

-

Dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted 3-chloro-6-methyl-1-benzothiophene-2-carboxamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Amide Synthesis [fishersci.se]

- 10. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride

Introduction

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride is a key heterocyclic intermediate in synthetic organic chemistry. Benzothiophene scaffolds are of significant interest to researchers and drug development professionals due to their presence in a wide range of pharmacologically active compounds.[1][2] The precise functionalization of this core, particularly the presence of a reactive acid chloride group at the 2-position and chloro and methyl groups on the benzoid ring, makes it a versatile building block for creating more complex molecules.[2]

Accurate structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational spectroscopic principles and data from closely related analogues. We will explore the anticipated features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind the expected data and providing field-proven protocols for data acquisition.

Synthesis and Sample Purity Considerations

The primary route for synthesizing 3-chlorobenzo[b]thiophene-2-carbonyl chlorides involves the reaction of a corresponding cinnamic acid with thionyl chloride, often in the presence of a catalyst like pyridine or another 4-N,N'-disubstituted aminopyridine.[1][3][4] For the title compound, this would involve starting with 3-(4-methylphenyl)propenoic acid. A patent describes the formation of 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride as a yellow solid following this general approach.[3]

Before any spectroscopic analysis, it is crucial to ensure the purity of the sample. The primary impurity would be the corresponding carboxylic acid (3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid), resulting from hydrolysis of the highly reactive acid chloride. The presence of this impurity would be readily detectable in IR (broad O-H stretch) and NMR spectroscopy. Protocols described herein assume a pure, anhydrous sample.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, confirming its elemental composition and structural features.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₀H₆Cl₂OS. The most telling feature in its mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak, which arises from the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[5]

-

Molecular Ion (M⁺): The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion.

-

M⁺ peak (containing two ³⁵Cl atoms): Calculated m/z = 243.96

-

(M+2)⁺ peak (containing one ³⁵Cl and one ³⁷Cl): Calculated m/z = 245.96

-

(M+4)⁺ peak (containing two ³⁷Cl atoms): Calculated m/z = 247.96 The expected intensity ratio for this M/(M+2)/(M+4) cluster is approximately 9:6:1, a definitive signature for a dichlorinated compound.[5]

-

-

Key Fragmentation Pathways: Acyl chlorides and benzothiophenes exhibit characteristic fragmentation patterns.[6][7] The primary fragmentation is expected to be the loss of the carbonyl chloride group or a chlorine radical.

-

Loss of •COCl (m/z 63): [M - COCl]⁺ → C₉H₆ClS⁺. This would result in a fragment at m/z ≈ 181, which would still exhibit the isotopic signature of a single chlorine atom (M'/(M'+2) ratio of ~3:1). A patent for a related compound specifically notes the observation of the (M-COCl)⁺ fragment.[3]

-

Loss of •Cl (m/z 35/37): [M - Cl]⁺ → C₁₀H₆ClOS⁺. This would yield a fragment around m/z ≈ 209, also showing a single chlorine isotopic pattern. This represents the formation of a stable acylium ion.

-

Visualizing the Fragmentation

Caption: Predicted MS fragmentation of the title compound.

Experimental Protocol for Electron Ionization (EI) MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a GC-MS or a direct insertion probe. For a direct probe:

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the ion source temperature to ~200-250 °C.

-

Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Acquisition: Introduce the sample into the ion source. If using a direct probe, slowly heat the probe to volatilize the sample. Acquire the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions. Compare the isotopic patterns to theoretical values to confirm the presence of two chlorine atoms.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid, non-destructive technique ideal for identifying key functional groups. For this compound, the most diagnostic peak will be the carbonyl (C=O) stretch of the acid chloride.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1795-1815 | Strong | C=O Stretch (Acid Chloride) | The high frequency is characteristic of acid chlorides due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.[8] A patent for a related nitro-substituted analogue reports a C=O stretch at 1799 cm⁻¹.[3] |

| ~1550-1600 | Medium | C=C Aromatic Ring Stretches | Typical absorptions for the benzothiophene ring system. |

| ~1450-1500 | Medium | C=C Aromatic Ring Stretches | Further confirmation of the aromatic core. |

| ~800-900 | Strong | C-H Out-of-Plane Bending (Aromatic) | The specific pattern in this region can sometimes give clues about the substitution pattern on the benzene ring. |

| ~600-800 | Medium | C-Cl Stretch | This peak is in the fingerprint region and can be difficult to assign definitively but is expected for a chlorinated compound. |

Experimental Protocol for Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan. The background should be a flat line.

-

Sample Preparation: Place a small amount of the solid powder (a few milligrams is sufficient) directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum by identifying the key absorption bands. The primary diagnostic peak to confirm the compound's identity and purity (i.e., absence of the carboxylic acid) is the sharp, strong C=O stretch above 1790 cm⁻¹.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will show signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet in the aliphatic region for the methyl group. The chemical shifts are influenced by the electron-donating methyl group and the overall heterocyclic system.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.9 | d | 1H | H-4 | This proton is adjacent to the electron-withdrawing sulfur atom and part of the fused ring system, leading to a downfield shift. It will be a doublet due to coupling with H-5. |

| ~7.6-7.7 | s (or br s) | 1H | H-7 | This proton is ortho to the chloro-substituted carbon of the thiophene ring and will appear as a singlet or a very finely split doublet (long-range coupling). |

| ~7.2-7.4 | d | 1H | H-5 | This proton is ortho to the electron-donating methyl group, shifting it slightly upfield compared to the other aromatic protons. It will be a doublet due to coupling with H-4. |

| ~2.5 | s | 3H | -CH₃ | The methyl group attached to the aromatic ring typically appears in this region. It is a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C=O | The carbonyl carbon of an acid chloride is significantly deshielded and typically appears in this range, which is slightly upfield from ketones but downfield from amides.[9] |

| ~135-145 | C-6, C-7a, C-3a | Quaternary carbons in the aromatic system, including the carbon bearing the methyl group (C-6) and the bridgehead carbons. |

| ~130-135 | C-3 | The carbon bearing the chlorine atom in the thiophene ring. |

| ~120-130 | C-4, C-5, C-7 | Aromatic CH carbons. Their precise shifts depend on the combined electronic effects of the substituents and the heterocyclic ring. |

| ~120-125 | C-2 | The quaternary carbon attached to the carbonyl chloride group. |

| ~21-22 | -CH₃ | The aliphatic methyl carbon, appearing in the typical upfield region. |

Visualizing the Analytical Workflow

Caption: Workflow for spectroscopic structural confirmation.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Cap the tube and gently invert several times to ensure the sample is fully dissolved.

-

Instrument Setup (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a standard 90° pulse and an acquisition time of 2-4 seconds. A relaxation delay of 1-2 seconds is typically sufficient.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing (¹H NMR):

-

Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals and analyze the multiplicities.

-

-

Instrument Setup and Processing (¹³C NMR):

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-220 ppm.

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet to its center peak at 77.16 ppm.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The definitive MS isotopic cluster for two chlorine atoms, the characteristic high-frequency IR absorption of the acid chloride carbonyl group, and the specific pattern of aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra together provide unambiguous confirmation of the target structure. The protocols and predictive data outlined in this guide serve as a robust framework for researchers working with this valuable synthetic intermediate.

References

-

TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy? Retrieved from [Link][10]

-

Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Retrieved from [Link][6]

-

University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link][11]

-

University of Colorado Boulder. (n.d.). IR: carbonyl compounds. Retrieved from [Link][12]

-

Boykin, D. W., & Kumar, A. (1991). Natural abundance 170 NMR study of hindered aryl acid chlorides. Spectroscopy Letters, 24(5), 723-731. Retrieved from [Link][13]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link][14]

-

Supplementary Information. (n.d.). Wiley Online Library. Retrieved from [Link][15]

-

Cooper, R. D. G., & Huff, B. E. (1996). Improved process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. (EP0731800A1). Google Patents. Retrieved from [3]

-

Kallur, H. J., et al. (2024). Synthesis and screening of new benzothiophene derivatives. Retrieved from [Link][1]

-

Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Retrieved from [Link]

-

Bogdal, C., et al. (2016). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. Analytical Chemistry, 88(17), 8828-8834. Retrieved from [Link][16]

-

Bogdal, C., et al. (2016). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. Semantic Scholar. Retrieved from [Link][17]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. Retrieved from [Link][7]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (2018). Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Retrieved from [Link][4]

-

SpectraBase. (n.d.). 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride. Retrieved from [Link][18]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][8]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][9]

Sources

- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 4. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. tutorchase.com [tutorchase.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. tandfonline.com [tandfonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. spectrabase.com [spectrabase.com]

Stability and Storage of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride, a key intermediate in pharmaceutical and materials science research. Drawing upon the fundamental principles of acyl chloride chemistry and data from analogous structures, this document outlines the intrinsic chemical liabilities of the molecule, recommended handling and storage protocols, and potential degradation pathways. The information presented herein is intended to ensure the long-term integrity of the compound and promote safe laboratory practices for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Significance

This compound is a polyfunctional molecule of significant interest in organic synthesis. Its benzothiophene core is a privileged scaffold in medicinal chemistry, while the highly reactive acyl chloride group serves as a versatile handle for the introduction of various functionalities through nucleophilic acyl substitution. The chlorine substituent on the thiophene ring further modulates the electronic properties and potential biological activity of its derivatives.

The utility of this compound is, however, intrinsically linked to its chemical stability. The presence of the electrophilic acyl chloride moiety renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the factors that govern its stability is paramount for ensuring the reliability of experimental outcomes and the shelf-life of the material.

Intrinsic Chemical Stability and Reactivity

The stability of this compound is dominated by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.[1]

Susceptibility to Nucleophilic Attack

The primary degradation pathway for this compound is nucleophilic acyl substitution. A wide range of nucleophiles can react with the acyl chloride, with the most common being water.[1][2][3]

-

Hydrolysis: In the presence of atmospheric or residual moisture, this compound will readily hydrolyze to form the corresponding carboxylic acid, 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid, and hydrochloric acid (HCl) gas.[2][3] This reaction is often vigorous and exothermic.[4][5] The HCl generated can further catalyze the degradation of other sensitive materials.

-

Reaction with Other Nucleophiles: Alcohols, amines, and even weak nucleophiles can react with the acyl chloride to form esters, amides, and other derivatives, respectively.[2] This highlights the importance of storing the compound away from such reactive chemicals.

The general mechanism for nucleophilic acyl substitution is depicted below:

Figure 1: General mechanism of nucleophilic acyl substitution.

Recommended Storage and Handling Protocols

To mitigate the inherent reactivity of this compound, stringent storage and handling procedures are essential.

Storage Conditions

The primary goal of storage is to protect the compound from atmospheric moisture and incompatible chemicals.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, shaded area.[6][7] | Lower temperatures slow down the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[7][8] | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Keep in a tightly sealed, original container.[6][7] | Minimizes exposure to air and moisture. The container should be made of a non-reactive material. |

| Location | Store in a well-ventilated, dry area.[9][10] | Proper ventilation is crucial to dissipate any HCl fumes that may form due to accidental hydrolysis.[9] A dry environment minimizes the risk of moisture ingress. |

| Security | Store in a locked cabinet or facility.[6][7][10] | Prevents unauthorized access and handling. |

Incompatible Materials

Due to its high reactivity, this compound must be segregated from a variety of substances:

-

Water and Moisture: As detailed above, this is the most critical incompatibility.

-

Acids and Bases: Segregate from both acids and bases to prevent violent reactions.[11][12]

-

Oxidizing Agents: Keep away from strong oxidizing agents.

-

Alcohols and Amines: These will readily react to form esters and amides.

-

Metals: The compound can be corrosive to metals, especially in the presence of moisture which leads to the formation of HCl.[6][7][8]

The following diagram illustrates a recommended chemical segregation strategy:

Figure 2: Recommended segregation of the target compound from incompatible chemical classes.

Handling Procedures

Safe handling is critical to prevent exposure and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][13]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or HCl fumes.[6][9]

-

Dispensing: When dispensing, use dry equipment and work quickly to minimize exposure to the atmosphere. Purging the container with an inert gas before and after use is highly recommended.

-

Spill Response: In case of a spill, absorb the material with a dry, inert absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to experimentally verify the stability of a particular batch of this compound. A general workflow for such an assessment is outlined below.

Figure 3: A generalized workflow for the experimental assessment of chemical stability.

Step-by-Step Protocol

-

Initial Analysis: Upon receipt or synthesis, obtain a baseline purity profile of the material using a suitable analytical technique such as HPLC, GC-MS, or NMR spectroscopy.

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Stress Conditions: Expose the aliquots to a range of controlled conditions. This may include elevated temperatures (e.g., 40°C), high humidity, and exposure to light. A control sample should be stored under the recommended ideal conditions.

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove a sample from each condition.

-

Analysis: Analyze each sample using the same analytical method as in the initial analysis to determine the purity and identify any degradation products.

-

Data Interpretation: Compare the purity of the stressed samples to the control. The formation of 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid is a key indicator of hydrolysis.

Conclusion

The stability of this compound is fundamentally governed by the high reactivity of its acyl chloride functionality. Proactive and stringent adherence to proper storage and handling protocols is essential to preserve the integrity of this valuable synthetic intermediate. By storing the compound in a cool, dry, and inert environment, and by segregating it from incompatible materials, researchers can ensure its long-term stability and the reproducibility of their experimental results.

References

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

- U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions.

- TCI Chemicals. (2025, May 13). SAFETY DATA SHEET: 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride.

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- TCI Chemicals. (2025, May 23). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl Chloride.

- Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety.

- Unknown. (n.d.). Chemical Storage Guidelines.

- IndustrialSafetyCabinets.com. (n.d.). Safe Storage of Acids.

- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.

- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

- Allery Chemistry. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube.

- Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry....

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 3-Chlorothiophene-2-carbonyl chloride.

- Apollo Scientific. (2023, September 4). SAFETY DATA SHEET: 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl chloride.

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. savemyexams.com [savemyexams.com]

- 3. youtube.com [youtube.com]

- 4. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. download.basf.com [download.basf.com]

- 9. Resources for Managing Your Corrosive Storage | U.S. Chemical Storage [uschemicalstorage.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 12. wcu.edu [wcu.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Methyl-1-Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrophilic substitution reactions of 6-methyl-1-benzothiophene, a crucial scaffold in medicinal chemistry and materials science. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for key transformations, and offer insights into the practical application of these reactions in synthetic chemistry.

Introduction: The Significance of the 6-Methyl-1-Benzothiophene Core

The 1-benzothiophene moiety is a privileged heterocyclic system found in numerous biologically active compounds and functional organic materials. Its derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methyl group at the 6-position of the benzothiophene ring system significantly influences its electronic properties and, consequently, its reactivity in electrophilic substitution reactions. This strategic modification can be a key step in the synthesis of novel drug candidates and advanced materials. Understanding the regiochemical outcomes and optimizing reaction conditions for the electrophilic functionalization of 6-methyl-1-benzothiophene is therefore of paramount importance for researchers in the field.

The Directing Influence of the 6-Methyl Group: A Mechanistic Perspective

The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents on the aromatic ring. The methyl group at the 6-position of the 1-benzothiophene core is an electron-donating group, primarily through an inductive effect and hyperconjugation. This electron donation increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.

Electrophilic substitution on the unsubstituted 1-benzothiophene ring preferentially occurs at the C3 position of the thiophene ring, which is the most electron-rich site.[1] The presence of the 6-methyl group further activates the benzene portion of the molecule. To predict the precise location of substitution, we must consider the stability of the Wheland intermediates (arenium ions) formed upon electrophilic attack at various positions.

The electron-donating methyl group will stabilize a positive charge in the arenium ion, particularly when the charge is located at the carbon atom to which the methyl group is attached or at positions ortho and para to it. In the case of 6-methyl-1-benzothiophene, attack at the C7 and C5 positions would lead to intermediates where the positive charge can be delocalized onto the carbon bearing the methyl group, thus benefiting from its stabilizing effect. However, steric hindrance from the fused thiophene ring can influence the accessibility of the C7 position. Therefore, electrophilic attack is generally favored at the C3 position of the thiophene ring and potentially at the C4 and C7 positions of the benzene ring, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Diagram of Electrophilic Attack Positions:

Caption: Potential sites for electrophilic attack on the 6-methyl-1-benzothiophene scaffold.

Key Electrophilic Substitution Reactions and Protocols

This section provides detailed protocols for common and synthetically useful electrophilic substitution reactions on 6-methyl-1-benzothiophene.

Halogenation: Introduction of Halogen Atoms

Halogenated benzothiophenes are valuable intermediates for further functionalization, particularly in cross-coupling reactions. Bromination is a common halogenation reaction.

Protocol: Bromination of 6-Methyl-1-benzothiophene

This protocol is adapted from a general procedure for the bromination of substituted benzothiophenes.

Materials:

-

6-Methyl-1-benzothiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 6-methyl-1-benzothiophene (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 3-bromo-6-methyl-1-benzothiophene.

Expected Outcome and Characterization:

The major product is expected to be 3-bromo-6-methyl-1-benzothiophene .

-

1H NMR: The spectrum is expected to show a singlet for the methyl group, and aromatic protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring and a proton at the C2 position of the thiophene ring.

-

13C NMR: The spectrum will show characteristic signals for the aromatic and thiophene carbons, including a signal for the carbon bearing the bromine atom.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 3-bromo-6-methyl-1-benzothiophene, with a characteristic isotopic pattern for a bromine-containing compound.

Nitration: Introduction of a Nitro Group

Nitrated benzothiophenes are precursors to aminobenzothiophenes, which are important building blocks in medicinal chemistry.

Protocol: Nitration of 6-Methyl-1-benzothiophene

This protocol is a general procedure for the nitration of aromatic compounds and should be optimized for the specific substrate.

Materials:

-

6-Methyl-1-benzothiophene

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Dichloromethane

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 6-methyl-1-benzothiophene to the cold sulfuric acid with stirring.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 6-methyl-1-benzothiophene in sulfuric acid, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Expected Outcome and Characterization:

The primary product is anticipated to be 3-nitro-6-methyl-1-benzothiophene . Substitution may also occur at the C4 or C7 positions of the benzene ring.

-

1H NMR, 13C NMR, and Mass Spectrometry will be crucial for confirming the structure and regioselectivity of the nitration product.

Friedel-Crafts Acylation: Introduction of an Acyl Group

Friedel-Crafts acylation is a powerful method for introducing a ketone functionality, which can be a handle for further synthetic transformations.